(Octahydro-4,7-methano-1H-inden-5-yl) hydrogen 2-octadecenylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Octahydro-4,7-methano-1H-inden-5-yl) hydrogen 2-octadecenylsuccinate is a complex organic compound with a unique structure It is characterized by the presence of an octahydro-4,7-methano-1H-inden-5-yl group and a hydrogen 2-octadecenylsuccinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(Octahydro-4,7-methano-1H-inden-5-yl) hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction .
Major Products
The major products formed from these reactions vary depending on the type of reaction and the specific conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
(Octahydro-4,7-methano-1H-inden-5-yl) hydrogen 2-octadecenylsuccinate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or its use as a drug delivery agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other derivatives of octahydro-4,7-methano-1H-inden and octadecenylsuccinate. These compounds share structural similarities but may differ in their specific functional groups and overall properties .
Uniqueness
The uniqueness of (Octahydro-4,7-methano-1H-inden-5-yl) hydrogen 2-octadecenylsuccinate lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
93882-56-5 |
---|---|
Molekularformel |
C32H54O4 |
Molekulargewicht |
502.8 g/mol |
IUPAC-Name |
(E)-2-[2-oxo-2-(8-tricyclo[5.2.1.02,6]decanyloxy)ethyl]icos-4-enoic acid |
InChI |
InChI=1S/C32H54O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25(32(34)35)24-31(33)36-30-23-26-22-29(30)28-21-18-20-27(26)28/h16-17,25-30H,2-15,18-24H2,1H3,(H,34,35)/b17-16+ |
InChI-Schlüssel |
TZBVAIUVRCEQLV-WUKNDPDISA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OC1CC2CC1C3C2CCC3)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CC2CC1C3C2CCC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.